molecular formula C9H8BrF3O B1468843 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene CAS No. 1343834-35-4

4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene

Cat. No. B1468843
M. Wt: 269.06 g/mol
InChI Key: LXMISLCLHSXPEN-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene, also known as 4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene, is an organobromine compound commonly used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including substitution, condensation, and oxidation reactions. The compound has recently been studied for its potential applications in the field of medicinal chemistry. The aim of

Scientific Research Applications

Triethylborane-induced Bromine Atom-transfer Radical Addition

A study by Yorimitsu et al. (2001) investigated the solvent effect on bromine atom-transfer radical addition reactions in aqueous media. This research highlights the utility of brominated compounds in radical addition reactions, which can be applied to a variety of substrates including benzene derivatives. The study provides insights into how solvent polarity affects the efficiency of these reactions, with implications for the synthesis of brominated aromatic compounds (Yorimitsu et al., 2001).

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) explored the "aryne" route to naphthalenes using bromo- and trifluoromethoxy-substituted benzene derivatives. Their work demonstrates the synthetic versatility of these compounds, enabling the generation of complex aromatic structures through novel synthetic pathways. This methodology could potentially be adapted for the synthesis of derivatives of "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" (Schlosser & Castagnetti, 2001).

Rhenium-Catalyzed Trifluoromethylation

Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes, illustrating the role of trifluoromethyl groups in modifying the electronic properties of aromatic compounds. This research could inform applications of "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" in the development of materials with unique electronic or photophysical properties (Mejía & Togni, 2012).

Synthesis of Oxygen-functionalized Aromatic Compounds

Nakamura et al. (2003) provided a general method for synthesizing 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents on the benzene ring. Their work underlines the importance of functionalized benzene derivatives as intermediates in the synthesis of complex aromatic compounds, potentially including those related to "4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene" (Nakamura, Uchiyama, & Ohwada, 2003).

properties

IUPAC Name

4-bromo-2-methyl-1-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMISLCLHSXPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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